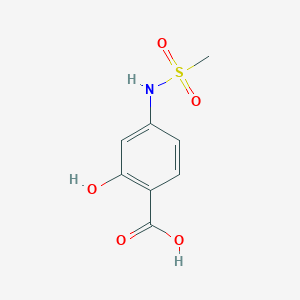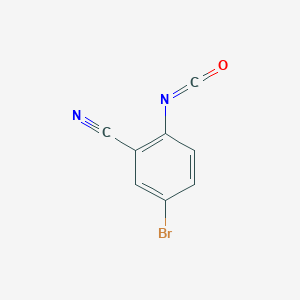![molecular formula C13H20N2O B3431773 3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 927801-00-1](/img/structure/B3431773.png)
3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
Synthesis Analysis
The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives has been reported in the literature . The study involved the synthesis and structural characterization of various substituted 3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diesters . The synthesis was carried out using nuclear magnetic resonance (NMR) spectroscopy and molecular modelling .Molecular Structure Analysis
The molecular structure of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives has been analyzed using X-ray analyses . It was found that these molecules adopt twin-chair conformations . In addition, semiempirical quantum-chemical PM3 calculations were performed to analyze the thermodynamic stability of the isomers .Chemical Reactions Analysis
The chemical reactions of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives have been studied. It was found that several derivatives undergo trans-cis isomerisation of the aromatic rings linked to the rigid skeleton .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Conformational Analysis : Compounds derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been synthesized and analyzed using spectroscopy methods and X-ray diffraction, revealing chair-chair conformations with equatorial N-substituents (Fernández et al., 1995).
- Spatial Structure Investigations : Studies on the spatial structure of 3,7-dialkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ols using NMR spectroscopy indicate a preference for chair-boat conformation in solution due to intramolecular hydrogen bonding (Klepikova et al., 2003).
Chemical Reactions and Derivatives
- Formation of 1,3-Diazaadamantane Derivatives : The reaction of bispidine derivatives with dialdehydes yields compounds containing two 1,3-diazaadamantane moieties, highlighting the versatility of these structures in creating complex molecular systems (Kuznetsov et al., 2014).
- Synthesis of Novel Bispidine Derivatives : Novel derivatives of 3-cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized, contributing to the understanding of diazabicyclic compounds and their potential applications (Malmakova et al., 2021).
Liposomal Delivery Systems
- Stimulus-sensitive Liposomal Delivery System : 3,7-Diazabicyclo[3.3.1]nonane derivatives have been used to create molecular switches in liposomal containers, enabling the fast release of water-soluble compounds in response to external factors like pH changes, demonstrating their potential in targeted drug delivery (Veremeeva et al., 2021).
Coordination Chemistry
- Synthesis and Coordination Chemistry : The synthesis and analysis of 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane derivatives have led to the identification of novel byproducts and complexes, contributing to the field of coordination chemistry (Cui et al., 2011).
Mechanism of Action
Future Directions
The future directions in the study of 3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives could involve further exploration of their synthesis, structural characterization, and potential applications. For instance, due to their high affinity for κ-opioid receptors, these compounds could be further studied for their potential use in developing highly potent analgesics .
properties
IUPAC Name |
3,7-bis(prop-2-enyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-5-14-7-11-9-15(6-4-2)10-12(8-14)13(11)16/h3-4,11-12H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZPETKCJUBIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2CN(CC(C1)C2=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203934 | |
| Record name | 3,7-Di-2-propen-1-yl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
927801-00-1 | |
| Record name | 3,7-Di-2-propen-1-yl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927801-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Di-2-propen-1-yl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)
![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)

![3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine](/img/structure/B3431748.png)

![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)
![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)

![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)
